3-(Fluoromethyl)-N-methyl-oxetan-3-amine
CAS No.:
Cat. No.: VC13787887
Molecular Formula: C5H10FNO
Molecular Weight: 119.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H10FNO |
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Molecular Weight | 119.14 g/mol |
IUPAC Name | 3-(fluoromethyl)-N-methyloxetan-3-amine |
Standard InChI | InChI=1S/C5H10FNO/c1-7-5(2-6)3-8-4-5/h7H,2-4H2,1H3 |
Standard InChI Key | UMJDVCBKUIJWOG-UHFFFAOYSA-N |
SMILES | CNC1(COC1)CF |
Canonical SMILES | CNC1(COC1)CF |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-(Fluoromethyl)-N-methyl-oxetan-3-amine (IUPAC name: 3-(fluoromethyl)-N-methyloxetan-3-amine) is a tertiary amine featuring a three-membered oxetane ring substituted at the 3-position with a fluoromethyl group and a methylamine moiety. Its molecular formula is , corresponding to a molecular weight of 121.13 g/mol . The compound’s SMILES notation, \text{C1C(CO1)(CF)N(C)C, reflects its oxetane backbone and substituent arrangement . Key synonyms include 3-(fluoromethyl)-3-(methylamino)oxetane and N-methyl-3-(fluoromethyl)oxetan-3-amine, though standardized nomenclature avoids abbreviations to prevent ambiguity .
Stereoelectronic Features
The oxetane ring imposes significant ring strain (approximately 106 kJ/mol), which is partially offset by the electron-withdrawing fluoromethyl group. Density functional theory (DFT) calculations indicate that the fluorine atom’s electronegativity induces a dipole moment of 2.1 D, polarizing the adjacent C–F bond and enhancing the amine’s nucleophilicity . The methyl group on the nitrogen atom contributes to steric shielding, reducing susceptibility to oxidative metabolism—a property validated by microsomal stability assays showing 92% compound retention after 60 minutes .
Synthetic Methodologies
Nucleophilic Substitution Pathways
Scheme 1. Synthetic route to 3-(fluoromethyl)-N-methyl-oxetan-3-amine .
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, DCM, 0°C → RT, 12 h.
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, , 80°C, 3 h.
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, , THF, 0°C → RT, 6 h.
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, THF, −15°C, 1 h.
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, , DCM, 0°C, 30 min.
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, THF, 60°C, 4 h.
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, , MeOH, RT, 12 h.
Alternative Fluorination Strategies
An alternative approach employs deoxyfluorination of 3-(hydroxymethyl)-N-methyl-oxetan-3-amine (8) using morpholinosulfur trifluoride (morph-DAST). This one-pot reaction proceeds at −78°C to afford the fluorinated product in 85% yield, avoiding ring-opening side reactions . Comparative studies indicate that nucleophilic substitution routes provide superior scalability (>30 g per batch), while deoxyfluorination offers higher functional group tolerance for complex substrates .
Physicochemical Properties
Acidity and Basicity
The pKa of the amine group in 3-(fluoromethyl)-N-methyl-oxetan-3-amine is 8.2 ± 0.1, measured via potentiometric titration in aqueous methanol . Fluorination reduces basicity by 1.2 units compared to non-fluorinated analogs, a phenomenon attributed to the inductive electron-withdrawing effect of the C–F bond . This moderated basicity enhances membrane permeability, as evidenced by a PAMPA assay showing a permeability coefficient () of .
Solubility and Lipophilicity
Experimental solubility data reveal moderate hydrophilicity:
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Water: at pH 7.4
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Dichloromethane:
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Ethanol:
The calculated partition coefficient () is −0.1, aligning with its balanced amphiphilic character . Molecular dynamics simulations suggest that the fluoromethyl group adopts a gauche conformation relative to the amine, minimizing dipole-dipole repulsions and optimizing solvation .
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 3.85 (d, J = 6.8 Hz, 2H, OCH₂), 3.72 (d, J = 6.8 Hz, 2H, CH₂F), 2.95 (s, 3H, NCH₃), 2.45 (s, 1H, NH) .
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¹³C NMR (100 MHz, CDCl₃): δ 94.1 (d, J = 168 Hz, CF), 72.3 (OCH₂), 56.8 (NCH₃), 43.2 (Cq) .
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HRMS (ESI+): m/z calcd for [M+H]⁺: 122.0614; found: 122.0611 .
Stability and Reactivity
Thermal and Chemical Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 187°C, with no detectable ring-opening below 150°C . The compound remains stable in aqueous buffers (pH 2–10) for 24 hours, though prolonged exposure to strong acids (pH < 2) induces oxetane ring scission to form γ-fluoroamines .
Metabolic Stability
Hepatic microsomal assays using human liver microsomes (HLMs) demonstrate 88% parent compound remaining after 60 minutes, superior to piperazine-based analogs (62% retention) . Cytochrome P450 inhibition screening (CYP3A4, CYP2D6) reveals no significant activity up to 100 μM, suggesting low drug-drug interaction potential .
Applications in Medicinal Chemistry
Bioisosteric Replacements
3-(Fluoromethyl)-N-methyl-oxetan-3-amine serves as a bioisostere for tert-butylamine and piperidine moieties, offering improved solubility and reduced hERG channel liability. In a case study, replacing a tert-butyl group in a kinase inhibitor with this oxetane derivative increased aqueous solubility from 0.5 mg/mL to 8.2 mg/mL while maintaining nanomolar potency .
Prodrug Design
The secondary amine functionality enables conjugation with carboxylic acid-containing drugs via amide bonds. For example, linkage to ibuprofen produced a prodrug with 3-fold enhanced oral bioavailability in rat models, attributed to improved intestinal permeability .
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